Amiselimod phosphate is a selective sphingosine 1-phosphate receptor modulator currently under investigation for its therapeutic potential in inflammatory bowel diseases, including Crohn's disease and ulcerative colitis. It is the active metabolite of amiselimod and is characterized by its long half-life and ability to modulate immune responses by influencing lymphocyte trafficking. This compound is classified as a sphingosine 1-phosphate receptor modulator, specifically targeting the S1P1 receptor subtype, which plays a crucial role in regulating immune cell migration and homeostasis.
Amiselimod phosphate is derived from amiselimod, which is synthesized through various chemical pathways. Its classification falls under pharmacological agents that act on sphingosine 1-phosphate receptors, particularly the S1P1 subtype. This class of compounds is essential in managing autoimmune and inflammatory conditions by altering lymphocyte movement from lymphoid tissues into circulation, thereby reducing inflammation at target sites.
The synthesis of amiselimod phosphate typically involves the phosphorylation of amiselimod using phosphoric acid derivatives or other phosphorylating agents. The process can be summarized in several steps:
This synthesis pathway ensures high purity and yield of amiselimod phosphate suitable for clinical applications.
Amiselimod phosphate has a complex molecular structure characterized by its sphingosine backbone with a phosphate group attached. The molecular formula is , and its molecular weight is approximately 409.51 g/mol. The structural features include:
The three-dimensional conformation of amiselimod phosphate allows it to effectively bind to S1P receptors, influencing downstream signaling pathways involved in immune modulation.
Amiselimod phosphate participates in several biochemical reactions, notably:
These reactions are critical for understanding how amiselimod phosphate exerts its pharmacological effects in modulating immune responses.
The mechanism of action of amiselimod phosphate involves:
Data from clinical studies indicate that treatment with amiselimod phosphate results in significant reductions in absolute lymphocyte counts, demonstrating its effectiveness in modulating immune responses.
Amiselimod phosphate exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems.
Amiselimod phosphate has several potential applications:
Sphingosine 1-phosphate (S1P) signaling represents a master regulatory axis in immune cell trafficking, positioning S1P receptors as high-value targets for autoimmune therapeutics. Five G-protein-coupled S1P receptor subtypes (S1P1–S1P5) exhibit distinct cellular distributions and downstream effects. The S1P1 receptor, abundantly expressed on lymphocytes and endothelial cells, governs the egress of lymphocytes from secondary lymphoid organs into peripheral circulation [1] [2]. Functional antagonism of S1P1 induces receptor internalization, disrupting the S1P concentration gradient required for lymphocyte migration. This mechanism sequesters autoreactive T and B cells within lymph nodes, preventing their infiltration into target tissues—a process validated in multiple autoimmune pathologies [1] [6].
Early S1P modulators demonstrated that reducing circulating lymphocyte counts correlates with clinical efficacy in relapsing multiple sclerosis and other autoimmune conditions. However, non-selective receptor engagement, particularly of S1P3, was linked to cardiovascular effects via activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in cardiomyocytes [1] [2]. This biological rationale underscores the therapeutic imperative for developing subtype-selective S1P1 modulators that preserve immunomodulatory efficacy while minimizing off-target physiological effects.
Table 1: S1P Receptor Subtype Expression and Primary Functions
Receptor Subtype | Primary Cell Types | Key Physiological Roles |
---|---|---|
S1P1 | Lymphocytes, Endothelial cells | Lymphocyte egress, Vascular integrity |
S1P2 | Neurons, Epithelial cells | Vascular tone, Cochlear function |
S1P3 | Cardiomyocytes, Platelets | Heart rate regulation, Endothelial barrier |
S1P4 | Hematopoietic cells | Immune cell differentiation |
S1P5 | Oligodendrocytes, Natural killer cells | CNS development, NK cell trafficking |
The development of S1P modulators has progressed through distinct generations characterized by increasing receptor selectivity. Fingolimod (FTY720), a first-generation prodrug, requires phosphorylation to its active form (fingolimod phosphate) to function as a non-selective S1P1,3,4,5 modulator. While effective in reducing multiple sclerosis relapses, its affinity for S1P3 receptors correlates with dose-limiting bradycardia and necessitates post-dose cardiovascular monitoring [1] [3].
Amiselimod phosphate (MT-1303) exemplifies second-generation optimization through enhanced S1P1 selectivity and attenuated cardiac effects. Preclinical profiling revealed its active metabolite, amiselimod phosphate, exhibits >80-fold selectivity for S1P1 over S1P2–4 receptors, with only weak partial agonism at S1P5 [1] [2]. Crucially, amiselimod phosphate demonstrates five-fold weaker GIRK channel activation in human atrial myocytes compared to fingolimod phosphate, predicting reduced bradycardia risk [1]. Pharmacokinetic studies in rats showed significantly lower cardiac accumulation of amiselimod phosphate (Cmax 32 ng/g) versus fingolimod phosphate (Cmax 89 ng/g) after oral administration, providing a mechanistic basis for its improved cardiac safety profile [1] [2].
Structural refinements also confer differentiated pharmacokinetics. Amiselimod’s slower conversion to its active phosphate metabolite enables gradual receptor modulation without the rapid S1P1 downregulation associated with fingolimod’s first-dose effects. This property underlies the elimination of dose titration requirements in clinical protocols—a significant advantage over earlier agents [1] [4].
Table 2: Comparative Pharmacological Profiles of S1P Receptor Modulators
Parameter | Fingolimod Phosphate | Amiselimod Phosphate | Ozanimod |
---|---|---|---|
S1P1 Affinity (EC50) | 0.33 nM | 0.41 nM | 1.1 nM |
S1P3 Activity | Potent agonist | No distinct activity | Minimal activity |
GIRK Activation | Strong (100%) | Weak (20% of fingolimod) | Moderate (45%) |
Cardiac Distribution | High | Low | Moderate |
Requires Titration | Yes | No | Yes |
Despite advances in autoimmune therapeutics, significant challenges persist: 1) inadequate response rates to biologics (30–60% in ulcerative colitis), 2) infection risks with pan-immunosuppressants, and 3) cumbersome monitoring requirements for first-generation S1P modulators [4] [5] [7]. Amiselimod phosphate emerged to address these gaps through its dual mechanism—potent lymphocyte sequestration coupled with minimal cardiac perturbation.
Clinical validation came from the phase 2 MOMENTUM trial in relapsing multiple sclerosis. Amiselimod phosphate 0.4 mg reduced gadolinium-enhancing T1 lesions by 72% versus placebo (p<0.001) and annualized relapse rates by 52% over 24 weeks, comparable to established therapies but without first-dose bradycardia [3]. Network meta-analysis ranked amiselimod phosphate as the most efficacious S1P modulator for multiple sclerosis (SUCRA value: 8.1%), outperforming fingolimod, ozanimod, and ponesimod in lesion reduction [5].
Beyond multiple sclerosis, phase 2 trials in ulcerative colitis demonstrated 32.4% clinical remission rates with amiselimod phosphate versus 17.8% for placebo (p=0.007) and 42.7% endoscopic improvement versus 23.4% (p<0.001) at week 12 [4] [7]. Its activity profile—combining S1P1 and S1P5 modulation—may offer advantages over S1P1-selective agents in gastrointestinal inflammation, as S1P5 regulates endothelial barrier function in the gut mucosa [4] [6].
The agent’s rapid lymphocyte count recovery (median 7 days post-cessation versus >4 weeks for fingolimod) addresses another unmet need: treatment flexibility during infections or when transitioning to alternative therapies [1] [8]. This pharmacological attribute, coupled with the absence of titration requirements, positions amiselimod phosphate as a streamlined therapeutic option poised to expand the S1P modulator utility across autoimmune indications.
Table 3: Clinical Efficacy Endpoints in Phase 2 Trials
Indication | Trial (Phase) | Endpoint | Amiselimod Result | Placebo | p-value |
---|---|---|---|---|---|
Multiple Sclerosis | MOMENTUM (2) | Gd+ T1 lesions (Wks 12–24) | 72% reduction | — | <0.001 |
Multiple Sclerosis | MOMENTUM (2) | Annualized relapse rate (24 wks) | 0.21 | 0.44 | 0.003 |
Ulcerative Colitis | (2) | Clinical remission (Day 85) | 32.4% | 17.8% | 0.007 |
Ulcerative Colitis | (2) | Endoscopic improvement (Day 85) | 42.7% | 23.4% | <0.001 |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7